molecular formula C14H20N2O4S B14999634 ethyl 5,5-dimethyl-2-[(methylcarbamoyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5,5-dimethyl-2-[(methylcarbamoyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B14999634
M. Wt: 312.39 g/mol
InChI Key: QXSINWDBQYKSNM-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-[(METHYLCARBAMOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system

Preparation Methods

The synthesis of ETHYL 5,5-DIMETHYL-2-[(METHYLCARBAMOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

ETHYL 5,5-DIMETHYL-2-[(METHYLCARBAMOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-[(METHYLCARBAMOYL)AMINO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-c]pyran derivatives, which share a similar core structure but differ in their substituents These differences can lead to variations in their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-(methylcarbamoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C14H20N2O4S/c1-5-19-12(17)10-8-6-14(2,3)20-7-9(8)21-11(10)16-13(18)15-4/h5-7H2,1-4H3,(H2,15,16,18)

InChI Key

QXSINWDBQYKSNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)NC

Origin of Product

United States

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